molecular formula C26H27F2N5O5S B11506713 2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B11506713
M. Wt: 559.6 g/mol
InChI Key: CNJKABHNANGSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or xanthine derivatives.

    Introduction of the 3,4-DIETHOXYPHENYL Group: This step involves the alkylation of the purine core with 3,4-diethoxybenzyl chloride under basic conditions.

    Attachment of the SULFANYL Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiol reagents.

    Formation of the ACETAMIDE Moiety: The final step involves the acylation of the intermediate compound with 2,4-difluoroaniline to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways.

Medicine

The compound has potential therapeutic applications, particularly in the development of drugs targeting purine-related metabolic pathways. Its structural features make it a candidate for anti-cancer and anti-viral drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to alterations in cellular processes. The purine core is crucial for binding to nucleotide-binding sites, while the other functional groups modulate its activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-({7-[(3,4-DIMETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE
  • **2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)-N-(2,4-DIFLUOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2,4-difluorophenyl group, in particular, enhances its binding affinity and selectivity for certain molecular targets compared to similar compounds.

Properties

Molecular Formula

C26H27F2N5O5S

Molecular Weight

559.6 g/mol

IUPAC Name

2-[7-[(3,4-diethoxyphenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C26H27F2N5O5S/c1-5-37-19-10-7-15(11-20(19)38-6-2)13-33-22-23(31(3)26(36)32(4)24(22)35)30-25(33)39-14-21(34)29-18-9-8-16(27)12-17(18)28/h7-12H,5-6,13-14H2,1-4H3,(H,29,34)

InChI Key

CNJKABHNANGSEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(N=C2SCC(=O)NC4=C(C=C(C=C4)F)F)N(C(=O)N(C3=O)C)C)OCC

Origin of Product

United States

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